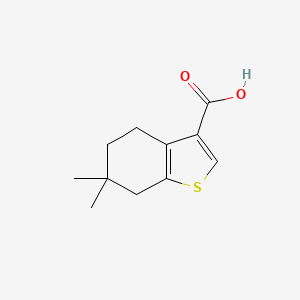

6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2)4-3-7-8(10(12)13)6-14-9(7)5-11/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOZUAOQJDKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes represents a robust method for synthesizing benzothiophene-3-carboxylic esters, as demonstrated by recent advancements. This one-pot process employs PdI₂ and potassium iodide (KI) under carbon monoxide (CO) and air pressure, enabling intramolecular cyclization, S-demethylation, and esterification. For 6,6-dimethyl-substituted derivatives, the starting material would require a pre-functionalized 2-(methylthio)phenylacetylene with a 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene backbone. The reaction proceeds via a 5- endo-dig cyclization, forming the benzothiophene core, followed by iodide-promoted demethylation and alkoxycarbonylation.

Reaction Conditions :

Hydrolysis of Esters to Carboxylic Acids

The methyl or ethyl esters synthesized via this route are hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. For example, methyl 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate undergoes saponification with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the target acid. This step is critical for applications requiring the free carboxylic acid functionality, such as further derivatization or biological testing.

Hydrolysis of Nitrile Precursors

Multi-Component Reactions for Nitrile Synthesis

The 3-cyano-4,5,6,7-tetrahydrobenzo[ b]thiophene scaffold serves as a precursor for carboxylic acid synthesis. As reported, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[ b]thiophene undergoes multi-component reactions with phenyl isothiocyanate and aldehydes to form tetrahydropyrimidine derivatives. Introducing a 6,6-dimethyl group during the cyclization step would yield the nitrile precursor, which is subsequently hydrolyzed to the carboxylic acid.

Acidic and Basic Hydrolysis Conditions

Nitrile-to-carboxylic acid conversion is achieved via:

- Acidic Hydrolysis : Refluxing with concentrated HCl or H₂SO₄, producing the carboxylic acid and ammonium salts.

- Basic Hydrolysis : Treatment with NaOH/H₂O₂ under heating, yielding the carboxylate salt, which is acidified to isolate the free acid.

Example Protocol :

- Suspend 3-cyano-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[ b]thiophene (1 equiv) in 6M HCl.

- Reflux at 110°C for 12 h.

- Cool, neutralize with NaOH, and extract with ethyl acetate.

- Acidify the aqueous layer to precipitate the carboxylic acid.

Cyclization and Functional Group Interconversion

Tetrahydrobenzothiophene Ring Formation

The 4,5,6,7-tetrahydrobenzo[ b]thiophene core is constructed via cyclization of α,β-unsaturated ketones or thioesters. For 6,6-dimethyl derivatives, cyclization precursors such as 2-mercapto-cyclohexenone derivatives are synthesized with geminal dimethyl groups at the 6-position. Intramolecular Friedel-Crafts alkylation or thioether formation facilitates ring closure, as seen in related tetrahydrobenzothiophene syntheses.

Introduction of the Carboxylic Acid Group

Post-cyclization functionalization involves:

- Direct Carboxylation : Lithiation at the 3-position followed by quenching with CO₂.

- Oxidation of Alcohols/Ketones : Oxidation of 3-hydroxymethyl or 3-acetyl substituents to carboxylic acids using Jones reagent or KMnO₄.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is critical for modifying solubility and enhancing bioavailability.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Key Insight : Steric hindrance from the dimethyl groups slightly reduces reaction rates compared to non-methylated analogs .

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction exploited in drug discovery for target engagement.

-

Mechanism : Carbodiimide-mediated activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine.

-

Selectivity : The reaction favors primary amines over secondary amines due to steric constraints.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating a substituted benzothiophene.

-

Application : Decarboxylation is used to simplify the core structure for further functionalization .

Electrophilic Substitution

The benzothiophene ring undergoes electrophilic substitution, primarily at the 2-position, despite steric hindrance from the dimethyl groups.

-

Regioselectivity : The electron-withdrawing carboxylic acid group directs substitution to the 2-position, but yields are lower than in non-methylated analogs due to steric effects.

Reduction Reactions

The tetrahydrobenzothiophene core can undergo further hydrogenation, though this is less common due to steric constraints.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT, 24 h | Partially saturated derivative (retains dimethyl groups) | 34% |

Comparative Reactivity

The table below compares reactivity trends with structural analogs:

-

Key Insight : Steric hindrance from the dimethyl groups reduces reaction efficiency in all cases but does not preclude functionalization .

Mechanistic and Spectroscopic Data

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of benzothiophene compounds exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

- Studies have shown that compounds similar to 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity :

Organic Synthesis

- Building Block in Organic Synthesis :

- Synthesis of Novel Compounds :

Material Science Applications

- Organic Electronics :

- Polymer Chemistry :

Case Studies

- Anti-inflammatory Drug Development :

- Antimicrobial Testing :

Mechanism of Action

The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific derivatives and applications. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (QN-3181)

- Structure : Replaces the benzothiophene sulfur with an indazole (two nitrogen atoms).

- Applications : Used in high-throughput crystallography studies (via SHELX programs) .

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Functional Group Modifications

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Structure: Substitutes the 6,6-dimethyl groups with an acetylamino group at position 2.

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Substituent Position and Steric Effects

6,6-Dimethyl vs. 5,5-Dimethyl Derivatives

- Example : 5,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (QN-0011).

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Attributes of Selected Analogs

| Compound Name | Core Heterocycle | Position 3 Substituent | Position 6 Substituent | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Benzothiophene | Carboxylic acid | 6,6-Dimethyl | 226.30 | 1549141-98-1 |

| 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (QN-3181) | Indazole | Carboxylic acid | 6,6-Dimethyl | 194.24 | 581083-30-9 |

| 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Benzothiophene | Carboxylic acid | None | 239.29 | 13130-43-3 |

| Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzothiophene | Ethyl ester | 1,1-Dimethylpropyl | 307.44 | 139950-90-6 |

Biological Activity

6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (DMBTCA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of DMBTCA, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

DMBTCA has the molecular formula CHOS and is characterized by a unique benzothiophene structure. Its chemical properties are critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 214.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Analgesic Activity

Research has demonstrated that derivatives of DMBTCA exhibit significant analgesic effects . A study conducted on outbred white mice using the "hot plate" method revealed that certain derivatives showed analgesic activity exceeding that of the standard drug metamizole. This suggests that DMBTCA and its derivatives may be promising candidates for pain management therapies .

Antimicrobial Properties

DMBTCA has also been investigated for its antimicrobial activity . Various studies have reported that compounds derived from DMBTCA possess inhibitory effects against a range of bacteria and fungi. For instance, derivatives synthesized in one study showed effective antimicrobial properties against common pathogens, indicating potential applications in treating infections .

The mechanism by which DMBTCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biochemical pathways involved in pain perception and microbial resistance. The presence of the thiophene ring is believed to play a crucial role in these interactions.

Study 1: Analgesic Effects

In a controlled experiment involving intraperitoneal injections of DMBTCA derivatives in mice, researchers observed a dose-dependent reduction in pain response compared to controls. The study highlighted the potential of these compounds as non-opioid analgesics, which could address the growing concern over opioid use in pain management .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of DMBTCA derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiophene structure enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics based on DMBTCA .

Q & A

Q. How are reaction intermediates characterized in multi-step syntheses, and what techniques mitigate side-product formation?

- Characterization Tools :

- LC-MS : Identify intermediates via molecular ion peaks.

- In-Situ NMR : Monitor real-time reaction progress in deuterated solvents.

- Mitigation : Use low-temperature (-78°C) conditions for kinetically controlled reactions to suppress side pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.